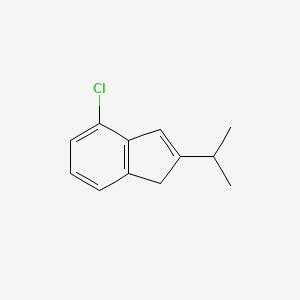
1H-Indene,4-chloro-2-(1-methylethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Indene,4-chloro-2-(1-methylethyl)- is a chemical compound with the molecular formula C12H13Cl. It is also known by its alternative name, 7-chloro-2-isopropyl-1H-indene . This compound belongs to the class of indenes, which are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring. The presence of a chlorine atom and an isopropyl group in its structure makes it a unique derivative of indene.
準備方法
The synthesis of 1H-Indene,4-chloro-2-(1-methylethyl)- can be achieved through various synthetic routes. One common method involves the chlorination of 2-isopropylindene using a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction typically takes place in an inert solvent like dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial production methods for this compound may involve large-scale chlorination processes using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the process.
化学反応の分析
1H-Indene,4-chloro-2-(1-methylethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles such as amines, thiols, or alkoxides. For example, reacting the compound with an amine in the presence of a base like sodium hydroxide can yield the corresponding amine derivative.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form the corresponding indene-4-one derivative.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride to produce the corresponding indene derivative without the chlorine atom.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions typically yield substituted indene derivatives, while oxidation reactions produce indene-4-one derivatives.
科学的研究の応用
1H-Indene,4-chloro-2-(1-methylethyl)- has several scientific research applications across various fields:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules
Biology: Researchers study the biological activity of this compound and its derivatives to explore their potential as therapeutic agents. The presence of the chlorine atom and isopropyl group may impart specific biological properties that are of interest in drug discovery.
Medicine: The compound and its derivatives are investigated for their potential pharmacological effects. Studies may focus on their activity against specific biological targets, such as enzymes or receptors, to develop new medications.
Industry: In the industrial sector, the compound is used as an intermediate in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its reactivity and versatility make it valuable in various manufacturing processes.
作用機序
The mechanism of action of 1H-Indene,4-chloro-2-(1-methylethyl)- depends on its specific application and the molecular targets involved. In biological systems, the compound may interact with enzymes or receptors, leading to changes in their activity. For example, it may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways.
The molecular targets and pathways involved in the compound’s mechanism of action are subjects of ongoing research. Understanding these interactions is crucial for developing new therapeutic agents and optimizing their efficacy and safety.
類似化合物との比較
1H-Indene,4-chloro-2-(1-methylethyl)- can be compared with other similar compounds, such as:
1H-Indene,4-bromo-2-(1-methylethyl)-: This compound has a bromine atom instead of a chlorine atom. The presence of bromine may affect its reactivity and biological activity.
1H-Indene,4-chloro-2-(1-ethyl)-: This compound has an ethyl group instead of an isopropyl group. The difference in the alkyl group can influence its chemical properties and applications.
1H-Indene,4-chloro-2-(1-methyl)-: This compound has a methyl group instead of an isopropyl group. The smaller alkyl group may result in different reactivity and biological effects.
The uniqueness of 1H-Indene,4-chloro-2-(1-methylethyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
特性
CAS番号 |
354589-68-7 |
|---|---|
分子式 |
C12H13Cl |
分子量 |
192.68 g/mol |
IUPAC名 |
4-chloro-2-propan-2-yl-1H-indene |
InChI |
InChI=1S/C12H13Cl/c1-8(2)10-6-9-4-3-5-12(13)11(9)7-10/h3-5,7-8H,6H2,1-2H3 |
InChIキー |
VDFIGYCUOGDOPV-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC2=C(C1)C=CC=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















